4-Bromooxazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDKHSPSCDLNRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301196 | |
| Record name | 4-Bromo-2-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-74-5 | |
| Record name | 4-Bromo-2-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromooxazole 2 Carboxylic Acid
Direct Synthetic Routes to 4-Bromooxazole-2-carboxylic Acid
Direct synthetic routes to this compound are not extensively documented in the literature, likely due to the challenges associated with the direct and regioselective functionalization of a simple oxazole (B20620) precursor at both the 2- and 4-positions in a single, controlled process. The inherent reactivity of the oxazole ring often leads to a mixture of products under harsh reaction conditions. Therefore, multi-step synthetic sequences are generally favored to achieve the desired substitution pattern with high purity and yield.
Synthesis via Functional Group Transformations
A more common and controlled approach to this compound involves the modification of an existing oxazole ring that already possesses some of the required functional groups. This typically involves the hydrolysis of a corresponding ester or the bromination of an oxazole-2-carboxylic acid precursor.
Hydrolysis of this compound Esters
The final step in many synthetic routes to this compound is the hydrolysis of its corresponding ester, most commonly the ethyl or methyl ester. This transformation is typically achieved under basic conditions, which saponifies the ester to the carboxylate salt, followed by acidification to yield the free carboxylic acid. Lithium hydroxide (B78521) (LiOH) is a frequently employed base for this purpose, often in a mixed solvent system to ensure the solubility of the substrate.
A representative procedure for the hydrolysis of a similar heterocyclic ester, ethyl 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate, utilizes lithium hydroxide monohydrate in a mixture of tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and water. nih.gov This method can be adapted for the hydrolysis of ethyl 4-bromooxazole-2-carboxylate. The reaction proceeds at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Table 1: Representative Conditions for the Hydrolysis of Heterocyclic Esters
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Ethyl 5-(2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate | LiOH·H₂O, THF/MeOH/H₂O (3:1:1), room temperature | 5-(2-((4-Fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid | N/A | nih.gov |
Bromination Strategies on Oxazole-2-carboxylic Acid Precursors
The introduction of a bromine atom at the C4 position of an oxazole-2-carboxylic acid or its ester is a key strategic step. Direct bromination of the oxazole ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a mild and effective reagent for this purpose, often used in the presence of a catalytic amount of an acid or a radical initiator.
For instance, the bromination of ethyl 5-acetyl-3-isoxazolecarboxylate has been successfully achieved using NBS in the presence of p-toluenesulfonic acid monohydrate in acetonitrile (B52724) at reflux. nih.gov This method highlights the feasibility of regioselective bromination on a heterocyclic system bearing an electron-withdrawing ester group. The reaction conditions can be optimized for the specific substrate, ethyl oxazole-2-carboxylate, to achieve selective bromination at the C4 position.
Table 2: Example of NBS-Mediated Bromination of a Heterocyclic Carboxylate
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Ethyl 5-acetyl-3-isoxazolecarboxylate | NBS, p-toluenesulfonic acid monohydrate, acetonitrile, reflux | Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate | 58% | nih.gov |
Regiocontrolled Synthetic Approaches to Bromooxazole Scaffolds Relevant to this compound
Achieving the specific 4-bromo-2-carboxy substitution pattern often requires synthetic strategies that allow for precise control over the placement of substituents. One powerful approach involves the construction of the oxazole ring with the substituents already in their desired positions or with functional groups that can be selectively converted.
A versatile method for constructing substituted oxazoles is the Van Leusen oxazole synthesis. wikipedia.orgmdpi.comijpsonline.comresearchgate.netnih.gov This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in methanol. mdpi.com This methodology is particularly useful for preparing 5-substituted oxazoles. mdpi.com To apply this to the synthesis of a precursor for this compound, one could envision a multi-step sequence starting with an appropriately substituted aldehyde.
Another regiocontrolled approach involves the use of pre-functionalized building blocks. For example, the synthesis of ethyl 2-chlorooxazole-4-carboxylate has been reported, which serves as a versatile intermediate for the synthesis of various substituted oxazoles through palladium-catalyzed coupling reactions. acs.orgresearchgate.netnih.gov Subsequent functionalization at the 5-position via bromination and further manipulation of the ester group at the 4-position could potentially lead to the desired product.
Heterocycle Formation Methodologies for Substituted Oxazoles
The fundamental construction of the oxazole ring is a cornerstone of synthesizing derivatives like this compound. Several classical and modern methods are available for this purpose.
The Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylaminoketones, is a traditional method for forming oxazole rings. Another classical approach is the Fischer oxazole synthesis from cyanohydrins and aldehydes.
More contemporary methods offer greater flexibility and milder reaction conditions. The Van Leusen reaction, as mentioned earlier, is a prominent example, providing access to a wide range of substituted oxazoles. wikipedia.orgmdpi.comijpsonline.comresearchgate.netnih.gov It relies on the [3+2] cycloaddition of a deprotonated TosMIC with an aldehyde. mdpi.com The versatility of this reaction allows for the introduction of various substituents onto the oxazole core by choosing the appropriate aldehyde starting material.
Furthermore, the synthesis of oxazole derivatives can be achieved through the condensation of ethyl bromopyruvate with amides, as seen in the preparation of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate. This highlights a pathway where the ester group at the 4-position is incorporated from the start.
Table 3: Overview of Selected Heterocycle Formation Methodologies for Oxazoles
| Method Name | Key Reactants | General Product Type | Reference(s) |
| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted oxazoles | wikipedia.org, mdpi.com, ijpsonline.com, researchgate.net, nih.gov |
| Robinson-Gabriel Synthesis | 2-Acylaminoketone | 2,5-Disubstituted oxazoles | |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | 2,5-Disubstituted oxazoles | |
| Condensation Reaction | Ethyl bromopyruvate, Amide | 2,4-Disubstituted oxazoles | |
| From 2-Chlorooxazole esters | Ethyl 2-chlorooxazole-4-carboxylate, Organometallic reagents | 2,4-Disubstituted oxazoles | acs.org, nih.gov |
Chemical Reactivity and Transformational Chemistry of 4 Bromooxazole 2 Carboxylic Acid
Reactivity of the Bromo-Substituent at C-4 Position
The bromine atom at the C-4 position of the oxazole (B20620) ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through metal-catalyzed cross-coupling reactions and, potentially, nucleophilic aromatic substitution.
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the electrophilic C-4 position of 4-bromooxazole-2-carboxylic acid is well-suited for such transformations.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most versatile methods for forming C-C bonds. nih.gov This palladium-catalyzed reaction is tolerant of a wide variety of functional groups and benefits from the low toxicity and stability of the boronic acid reagents and their by-products. nih.govnih.gov The general catalytic cycle involves an oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of isomeric bromooxazole carboxylic acids provides significant insight. For instance, research on the synthesis and reactivity of various bromooxazole building blocks has demonstrated successful Suzuki-Miyaura cross-coupling on related substrates. sci-hub.se The reaction of 2-bromooxazole-4-carboxylic acid with arylboronic acids, for example, proceeds under palladium catalysis to furnish the corresponding 2-aryl-oxazole-4-carboxylic acid derivatives. sci-hub.se The conditions for these transformations typically involve a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. sci-hub.se The reactivity order of halides in such couplings is generally I > Br > OTf >> Cl. uwindsor.ca Given the electronic similarities, it is expected that this compound would undergo similar transformations.
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for a Related Bromooxazole
This table presents data for the isomeric compound 2-bromooxazole-4-carboxylic acid to illustrate typical reaction parameters.
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |
| 2-Bromooxazole-4-carboxylic acid | Arylboronic acid | Pd(OAc)₂ / dppf | Na₂CO₃ | N-Methylpyrrolidone / H₂O | 2-Aryl-oxazole-4-carboxylic acid | Varies | sci-hub.se |
| 2-Bromooxazole-4-carboxylic acid | Arylboronic acid | XPhos Pd G2 | Cs₂CO₃ | N-Methylpyrrolidone / 1,4-dioxane (B91453) / H₂O | 2-Aryl-oxazole-4-carboxylic acid | Varies | sci-hub.se |
Metal-Catalyzed Cross-Coupling Reactions
Other Palladium- and Nickel-Catalyzed Reactions
Beyond the Suzuki-Miyaura reaction, the bromo-substituent at C-4 is amenable to other palladium-catalyzed cross-couplings. For example, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all plausible transformations. Studies on related heterocyclic systems, such as 4-bromo-6H-1,2-oxazines, have shown efficient Sonogashira and Suzuki couplings, highlighting the utility of palladium catalysis for functionalizing C-Br bonds on N,O-heterocycles. beilstein-journals.orgbeilstein-journals.org
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. domainex.co.uk Nickel catalysts are particularly effective for coupling with organoboron acids and can facilitate reactions involving challenging substrates. rsc.org For instance, nickel catalysis has been used for the carboxylation of aryl fluorosulfates and the acylation of aryl bromides. chemrxiv.orgresearchgate.net Given the successful application of nickel catalysis in C-F bond activation and couplings with arylboronic acids on other heterocyclic systems, it represents a viable, though less documented, pathway for the functionalization of this compound. beilstein-journals.org It is also possible that under certain conditions, nickel catalysis could promote a decarboxylative cross-coupling, where the carboxylic acid itself acts as the coupling partner. nih.gov
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for substituting a leaving group on an aromatic or heteroaromatic ring with a strong nucleophile. masterorganicchemistry.com This reaction is favored on electron-poor rings, particularly when electron-withdrawing groups are positioned ortho or para to the leaving group. nih.govyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.govyoutube.com
The oxazole ring is inherently electron-deficient. The presence of the strongly electron-withdrawing carboxylic acid group at the C-2 position further activates the ring system towards nucleophilic attack. Consequently, the bromine atom at the C-4 position is a plausible leaving group for an SNAr reaction. Strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromide to form new derivatives. While specific examples involving this compound are not prominent in the literature, the underlying principles of SNAr suggest this is a feasible transformation pathway. bgu.ac.il
Reactivity of the Carboxylic Acid Moiety at C-2 Position
The carboxylic acid group at the C-2 position is a versatile functional handle that can undergo a variety of classical transformations.
Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen by the strong acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org Subsequent dehydration of the tetrahedral intermediate yields the ester. libretexts.org The commercial availability of the methyl ester of this compound indicates that this transformation is readily achievable. sigmaaldrich.com
Table 2: General Esterification Reaction
| Reactants | Catalyst | Product | Reference |
| This compound + Alcohol (e.g., Methanol) | Acid (e.g., H₂SO₄, HCl) | This compound ester | libretexts.org |
Transesterification is the process of converting one ester into another by reacting it with an alcohol, a reaction that can be catalyzed by either an acid or a base. masterorganicchemistry.comlibretexts.org In an acid-catalyzed mechanism, the process is similar to Fischer esterification, involving protonation, nucleophilic attack by the new alcohol, and elimination of the original alcohol. libretexts.org Under basic conditions, a strong base like an alkoxide attacks the carbonyl carbon in an addition-elimination sequence. masterorganicchemistry.com These reactions are typically equilibrium-driven, and using a large excess of the desired alcohol as the solvent can drive the reaction to completion. libretexts.org This allows for the conversion of, for example, a methyl ester of this compound into an ethyl or other alkyl ester.
Amide Bond Formation and Derivatization
The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry and materials science, often requiring the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine. hepatochem.comnih.gov For this compound, standard peptide coupling protocols are applicable. These methods typically involve the in-situ generation of a more reactive acylating intermediate. researchgate.net
Common strategies for activating the carboxylic acid include the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net These additives can enhance reaction rates and suppress side reactions, including epimerization when chiral amines are used. nih.gov Alternatively, phosphonium (B103445) salts like PyBOP or uronium salts such as HATU are highly effective coupling agents, particularly for challenging substrates, including electron-deficient amines. nih.govgrowingscience.com A general approach for amide formation involves the direct condensation of carboxylic acids with amines using titanium tetrachloride (TiCl4) in pyridine (B92270) at elevated temperatures. nih.gov
The derivatization of this compound through amide bond formation opens pathways to a diverse range of functionalized molecules. The reaction conditions can be tailored based on the nucleophilicity and steric hindrance of the amine coupling partner. researchgate.net For instance, coupling with electron-deficient anilines might require more potent activating agents or harsher reaction conditions compared to coupling with aliphatic amines. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive/Base | Typical Solvent | Notes |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP, DIPEA | DMF, DCM, MeCN | Widely used, water-soluble byproducts are easily removed. nih.gov |
| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP | DCM, THF | Forms a urea (B33335) byproduct that is insoluble in many organic solvents. researchgate.net |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA, Et3N | DMF, NMP | Highly effective for sterically hindered and electron-poor substrates. growingscience.com |
| T3P (n-Propanephosphonic acid anhydride) | Pyridine | Toluene, EtOAc | Robust and practical for minimizing epimerization. organic-chemistry.org |
| SOCl2 (Thionyl chloride) | Pyridine | Toluene | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. growingscience.com |
Decarboxylation Studies
Decarboxylation, the removal of a carboxyl group as carbon dioxide, from an aromatic heterocyclic ring typically requires forcing conditions unless an activating feature is present. masterorganicchemistry.comlibretexts.org For simple carboxylic acids, this transformation is often difficult. masterorganicchemistry.com However, the electronic nature of the oxazole ring and the presence of the bromine atom can influence the feasibility of this reaction.
A common method for the decarboxylation of heteroaromatic carboxylic acids involves heating in the presence of a copper salt, such as copper(I) oxide or copper powder, in a high-boiling solvent like quinoline. sci-hub.se This method has been successfully applied to 5-alkyloxazole-2-carboxylic acids, which are structurally related to the title compound. sci-hub.se The reaction proceeds by heating the carboxylic acid with CuO, leading to the distillation of the decarboxylated product. sci-hub.se
The mechanism of such decarboxylations is thought to involve the formation of a copper carboxylate intermediate, which then undergoes thermal decomposition to release carbon dioxide and form an organocopper species that is subsequently protonated by the solvent or during workup. The presence of the electron-withdrawing bromine atom at the 4-position of this compound may impact the stability of any anionic intermediate formed during decarboxylation.
Reduction to Corresponding Alcohol Functionalities
The reduction of the carboxylic acid group in this compound to a primary alcohol, 4-bromo-2-(hydroxymethyl)oxazole, is a valuable transformation for introducing a new functional handle. Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH4) due to the formation of a resonance-stabilized carboxylate anion. chemistrysteps.comchemguide.co.uk
Therefore, strong reducing agents are typically employed. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation, readily reducing carboxylic acids to primary alcohols. chemistrysteps.comchemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk
Alternatively, borane (B79455) (BH3), often used as a complex with THF (BH3·THF) or dimethyl sulfide (B99878) (BH3·SMe2), is a chemoselective reagent that can reduce carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.com Another approach involves a two-step procedure where the carboxylic acid is first activated, for example, as a mixed anhydride (B1165640) or an active ester, and then reduced with a milder reducing agent like NaBH4. commonorganicchemistry.comresearchgate.net More recently, catalytic methods using earth-abundant metals, such as manganese-catalyzed hydrosilylation, have emerged as milder and more sustainable alternatives for the reduction of carboxylic acids. nih.gov
Table 2: Reagents for the Reduction of Carboxylic Acids to Alcohols
| Reagent | Solvent | Conditions | Notes |
| LiAlH4 (Lithium aluminum hydride) | THF, Diethyl ether | Anhydrous, followed by acidic workup | Powerful, unselective reducing agent. chemguide.co.uk |
| BH3·THF (Borane-tetrahydrofuran complex) | THF | Anhydrous | More selective than LiAlH4, can tolerate ester groups. commonorganicchemistry.com |
| Activation followed by NaBH4 | Various | Two-step process | Avoids the use of harsh reducing agents. commonorganicchemistry.comresearchgate.net |
| [MnBr(CO)5] / PhSiH3 | THF | Mild, catalytic | Earth-abundant metal catalyst for hydrosilylation. nih.gov |
Electrophilic and Nucleophilic Reactivity of the Oxazole Ring System
The reactivity of the oxazole ring in this compound is dictated by the interplay of the inherent electronic properties of the heterocycle and the influence of its substituents. The oxazole ring itself is an electron-rich heterocycle, but the presence of the electron-withdrawing bromine atom at the C4 position and the carboxylic acid group at the C2 position significantly modulates its reactivity.
Electrophilic Reactivity: Due to the two electron-withdrawing groups, the oxazole ring is deactivated towards electrophilic aromatic substitution. Reactions such as nitration or Friedel-Crafts acylation would likely require harsh conditions and may not be regioselective.
Nucleophilic Reactivity: The bromine atom at C4 makes this position susceptible to nucleophilic aromatic substitution (SNAr). This is a common reaction pathway for halogenated electron-deficient heterocycles. rsc.org A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromide, especially under heated conditions or with transition metal catalysis (e.g., Suzuki or Buchwald-Hartwig cross-coupling reactions). sci-hub.se The C2 and C5 positions of the oxazole ring are also known to be susceptible to deprotonation by strong bases (litiation), which can then be followed by quenching with an electrophile. sci-hub.seorgsyn.org This provides a route to further functionalization of the ring.
The nitrogen atom of the oxazole ring possesses a lone pair of electrons and can act as a nucleophile or a base, but its basicity is reduced by the attached electron-withdrawing groups. The C=N bond within the oxazole ring can also undergo nucleophilic addition, particularly with strong nucleophiles, which can sometimes lead to ring-opening reactions. nih.gov
Derivatization and Functionalization Strategies for 4 Bromooxazole 2 Carboxylic Acid
Analytical Derivatization for Enhanced Spectroscopic and Chromatographic Characterization
Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, and detectability of analytes for techniques like gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). For 4-bromooxazole-2-carboxylic acid, derivatization primarily targets the polar carboxylic acid group.
Esterification Techniques for Gas Chromatography-Mass Spectrometry Analysis
Due to its high polarity and low volatility, this compound is not directly suitable for GC-MS analysis. Esterification of the carboxylic acid group is a requisite step to convert it into a more volatile and thermally stable derivative. colostate.edu Several established methods can be employed for this purpose.
One common approach is alkylation , which replaces the acidic proton of the carboxylic acid with an alkyl group. gcms.cz This can be achieved using various reagents:
Diazomethane (B1218177): While highly effective, diazomethane is toxic and explosive, limiting its routine use. It reacts rapidly with carboxylic acids to form methyl esters. colostate.edu
Acid-catalyzed Esterification: Heating the carboxylic acid in an alcohol (e.g., methanol (B129727) or ethanol) with a strong acid catalyst (e.g., H₂SO₄, BF₃) produces the corresponding ester. For instance, using a BF₃-Methanol complex is a traditional method for creating methyl esters for GC-MS analysis. nih.gov
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. usherbrooke.ca These derivatives are highly volatile but can be sensitive to moisture. gcms.czusherbrooke.ca
Phase-Transfer Catalysis: Using an alkylating agent like 4-t-butylbenzyl bromide under phase-transfer conditions can form a 4-t-butylbenzyl ester. This type of derivatization has been shown to produce characteristic fragment ions in mass spectrometry, aiding in identification. d-nb.info
The choice of reagent depends on the specific analytical requirements, such as the desired volatility and the presence of other functional groups. gcms.cz
Table 1: Common Esterification Reagents for GC-MS Derivatization of Carboxylic Acids
| Reagent | Derivative Formed | Typical Conditions | Notes |
|---|---|---|---|
| Diazomethane (CH₂N₂) | Methyl Ester | Ethereal solution, room temperature | Highly efficient but toxic and explosive. colostate.edu |
| BF₃-Methanol Complex | Methyl Ester | Heating with reagent | Effective, common for fatty acid analysis. nih.gov |
| BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | Heating in solvent (e.g., MTBE/ACN) | Forms volatile derivatives; moisture-sensitive. usherbrooke.ca |
| 4-t-Butylbenzyl Bromide | 4-t-Butylbenzyl Ester | Reflux with phase-transfer catalyst | Produces characteristic MS fragments. d-nb.info |
Amide Formation Protocols for Liquid Chromatography-Mass Spectrometry Enhancement
For LC-MS analysis, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, particularly for electrospray ionization (ESI). Converting the carboxylic acid of this compound into an amide is a highly effective strategy. This is typically achieved using a peptide coupling reagent to facilitate the reaction between the carboxylic acid and an amine.
The process involves activating the carboxylic acid, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (B26582) (HOBt). The activated intermediate then reacts with an amine to form a stable amide bond.
A derivatizing agent such as 4-bromo-N-methylbenzylamine has been specifically designed to improve LC-MS/MS detection. The incorporated bromine atom provides a distinct isotopic pattern that aids in the clear identification of the derivatized analyte. researchgate.net
Table 2: Reagents for Amide Formation in LC-MS Derivatization
| Coupling Reagent System | Activating Mechanism | Application Notes |
|---|---|---|
| EDC / NHS | Forms an NHS-ester intermediate | Commonly used, stable intermediate. |
| HATU / DIPEA | Forms an activated acyl-uronium salt | High efficiency, fast reaction times. |
| DMT-MM | Activates carboxylic acid for reaction with amines | Can be used in one-pot procedures. nih.gov |
Synthetic Derivatization for the Construction of Novel Compound Libraries
The dual functionality of this compound makes it an excellent scaffold for building diverse libraries of novel compounds. The carboxylic acid and the bromo-substituent offer orthogonal reaction handles that can be addressed with different chemical transformations.
The carboxylic acid group can be readily converted into a wide array of functional groups:
Amides: By reacting with a diverse panel of primary or secondary amines using standard peptide coupling conditions.
Esters: Through esterification with various alcohols.
Ketones: Via reaction with organometallic reagents.
The bromo-substituent at the C4-position is a key site for diversification through transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Prominent examples include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds with aryl, heteroaryl, or vinyl groups. beilstein-journals.orglibretexts.orgyoutube.com This is one of the most versatile and widely used cross-coupling methods. youtube.com
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties. This has been demonstrated on related 4-bromo-substituted heterocycles. beilstein-journals.org
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, introducing new amino substituents at the C4-position.
Ullmann Coupling: A copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds, for example, by reacting the bromo-oxazole with anilines or phenols. mdpi.com
By systematically combining reactions at the carboxylic acid and the bromo-group, large and structurally diverse compound libraries can be rapidly assembled from this single starting material.
Multi-site Functionalization Approaches for Complex Molecular Architecture
The construction of complex molecules from this compound relies on the selective and sequential functionalization of its multiple reactive sites. Beyond the carboxylic acid (C2) and the bromo-substitution (C4), the C5-position of the oxazole (B20620) ring also presents a potential site for functionalization.
The orthogonal reactivity of the functional groups is key. The carboxylic acid can be modified using standard condensation chemistry that typically does not affect the C-Br bond. Conversely, palladium-catalyzed cross-coupling reactions at the C4-position are generally performed under conditions that leave the carboxylic acid group intact, although protection may sometimes be necessary.
A plausible strategy for multi-site functionalization could proceed as follows:
Cross-Coupling at C4: The bromo group is first replaced via a Suzuki or other cross-coupling reaction to install a desired substituent.
Modification of the Carboxylic Acid: The carboxylic acid at C2 is then converted into an amide or ester.
C-H Functionalization at C5: Advanced methods involving palladium-catalyzed C-H activation could potentially be used to introduce a substituent at the C5 position, although this is more speculative and depends on the electronic nature of the substituents already present. Research has shown that C-H functionalization is a viable strategy for other positions on the azole ring system. acs.org
This stepwise approach allows for the controlled and predictable synthesis of highly substituted, complex oxazole derivatives, demonstrating the value of this compound as a versatile building block in modern organic synthesis.
Advanced Synthetic Applications and Utility As a Chemical Building Block
Application in Heterocyclic Chemistry and Analog Design
In the realm of heterocyclic chemistry, 4-Bromooxazole-2-carboxylic acid serves as an exemplary starting material for creating a diverse array of substituted oxazoles. The carboxylic acid moiety provides a handle for traditional transformations such as esterification, amidation, and conversion to other derivatives, which can introduce polarity or specific functional groups into a target molecule. sigmaaldrich.com
Simultaneously, the bromine atom at the 4-position of the oxazole (B20620) ring is a prime site for modern cross-coupling reactions. While research on the specific isomer this compound is specific, the general reactivity of bromooxazoles is well-documented. Methodologies developed for isomers, such as 2-bromooxazoles and 5-bromooxazoles, demonstrate their successful use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. rsc.orgnih.gov This approach allows for the "decoration" of the oxazole core with various aryl, heteroaryl, or alkyl groups. The ability to perform these distinct reaction types on the same molecule makes this compound a powerful tool for generating libraries of structurally related analogs for chemical and biological screening.
Role in the Synthesis of Complex Organic Molecules
The construction of complex organic molecules often relies on the use of building blocks that allow for the controlled and stepwise addition of molecular fragments. This compound fits this role perfectly. The differential reactivity of its two functional groups enables orthogonal synthesis strategies. For instance, the carboxylic acid can first be converted into an amide, and the resulting product can then undergo a palladium-catalyzed cross-coupling reaction at the C4-bromo position. This stepwise functionalization is crucial for building intricate structures without the need for extensive protecting group chemistry.
The oxazole ring itself is a stable aromatic heterocycle found in numerous biologically active natural products. Current time information in Pasuruan, ID. By using this compound as a starting scaffold, chemists can incorporate this important motif into larger, more complex molecular frameworks, aiming to create novel compounds with desired chemical or biological properties. sigmaaldrich.com
Table 1: Synthetic Utility of this compound
| Functional Group | Reaction Type | Potential Products/Applications |
| Carboxylic Acid (-COOH) | Nucleophilic Acyl Substitution | Esters, Amides, Acyl Halides |
| Reduction | Primary Alcohols | |
| Bromo- Substituent (C4-Br) | Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) | Aryl-, Heteroaryl-, or Alkyl-substituted oxazoles |
| Lithiation/Metal-Halogen Exchange | Anionic oxazole intermediate for reaction with electrophiles |
Potential as Precursors for Polymeric Materials
The application of this compound as a direct precursor or monomer for polymeric materials is not extensively documented in the current scientific literature. In principle, bifunctional molecules can undergo step-growth polymerization. For example, research has shown that bis(2-oxazoline) compounds can react with dicarboxylic acids to form poly(ester amide) networks. rsc.org However, this involves the ring-opening of an oxazoline, which is structurally and chemically different from the aromatic oxazole ring in this compound. While one could theorize potential polymerization strategies, such as forming a polyester (B1180765) via the carboxylic acid and a yet-to-be-installed second reactive group (e.g., a hydroxyl introduced via substitution of the bromine), there is currently a lack of specific studies demonstrating its use in polymer science.
Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis
The most significant and well-documented application of this compound is in the synthesis of pharmaceutical intermediates. The compound is specifically used in the preparation of heteroaryl-substituted 2-pyridinylmethylamine derivatives, which have been identified as selective modulators of the 5-HT1A serotonin (B10506) receptor. google.com This receptor is a key target in the development of treatments for anxiety and depression, highlighting the compound's direct relevance to medicinal chemistry.
Furthermore, the broader class of bromo-oxazole carboxylic acids and their derivatives are recognized as valuable intermediates in both pharmaceutical and agrochemical research. sigmaaldrich.comrsc.org For example, the isomeric compound 2-bromooxazole-4-carboxylic acid is a building block for synthesizing inhibitors of Interleukin-1 receptor-associated kinase (IRAK), a target for inflammatory diseases. The oxazole carboxylic acid motif is also found in natural products exhibiting antimicrobial and anti-biofilm activities. Current time information in Pasuruan, ID. These examples underscore the value of the bromo-oxazole carboxylic acid scaffold as a privileged structure for accessing biologically active molecules. Its utility in creating compounds for drug discovery and crop protection demonstrates its important contribution to these fields. sigmaaldrich.com
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds in solution. For 4-Bromooxazole-2-carboxylic acid, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide critical information regarding the connectivity and chemical environment of the atoms within the molecule.
While specific, experimentally determined NMR data for this compound is not widely available in the cited literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbon atoms in the structure. The oxazole (B20620) ring is an electron-deficient aromatic system, which influences the chemical shifts of its substituent protons and carbons. The presence of the bromine atom and the carboxylic acid group further modifies these shifts.
¹H NMR Spectroscopy: The molecule contains two protons: one on the oxazole ring (H-5) and the acidic proton of the carboxylic acid.
The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. vscht.cz The exact position and broadness of this signal are dependent on factors such as solvent and concentration, due to hydrogen bonding. vscht.cz
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
The carbon of the carboxylic acid group (C=O) is expected to resonate at the most downfield position, typically in the range of 165-185 ppm for carboxylic acids. vscht.cz
The carbon atoms of the oxazole ring (C2, C4, and C5) will have chemical shifts characteristic of a heteroaromatic system. The carbon atom bonded to the bromine (C4) and the carbon attached to the carboxylic acid group (C2) will be significantly influenced by these substituents.
Expected NMR Data for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | H-5 | ~ 8.0 - 8.5 | Singlet | Chemical shift influenced by the aromatic ring and adjacent bromine. |
| ¹H | -COOH | > 10 | Broad Singlet | Position is concentration and solvent dependent. |
| ¹³C | C=O | ~ 165 - 185 | - | Typical range for a carboxylic acid carbon. vscht.cz |
| ¹³C | C2 | ~ 155 - 165 | - | Attached to electronegative oxygen and nitrogen, and the carboxylic acid. |
| ¹³C | C4 | ~ 110 - 120 | - | Attached to bromine. |
| ¹³C | C5 | ~ 130 - 140 | - |
Note: The chemical shift values are estimates based on general principles of NMR spectroscopy and data for similar structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula.
For this compound, HRMS provides the exact mass of the molecular ion. The calculated monoisotopic mass of C₄H₂BrNO₃ is 190.92181 Da. nih.gov The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two peaks in the mass spectrum separated by two mass units.
HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₄H₂BrNO₃ | nih.gov |
| Monoisotopic Mass | 190.92181 Da | nih.gov |
| Average Mass | 191.968 Da | apolloscientific.co.uk |
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the oxazole ring.
Key expected absorption bands include:
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is typically involved in hydrogen bonding. vscht.czresearchgate.net
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected between 1710 and 1760 cm⁻¹. vscht.czresearchgate.net Conjugation with the oxazole ring may shift this band to a slightly lower wavenumber.
C=N and C=C Stretch: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the oxazole ring are expected to appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the carboxylic acid and the oxazole ring will likely result in absorptions in the 1200-1300 cm⁻¹ region.
C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid C=O | Stretch | 1710 - 1760 | Strong |
| Oxazole Ring C=N/C=C | Stretch | 1400 - 1650 | Medium to Strong |
| Carboxylic Acid/Oxazole C-O | Stretch | 1200 - 1300 | Medium to Strong |
| C-Br | Stretch | 500 - 600 | Medium to Weak |
Note: These are typical ranges for the specified functional groups. The exact positions of the peaks can be influenced by the molecular structure and the physical state of the sample.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and packing in the crystal lattice.
As of the latest literature review, there are no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, specific data regarding its solid-state structure, such as unit cell parameters, space group, and detailed atomic coordinates, are not available.
X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Bond Lengths & Angles | Not Available |
Should such data become available, it would provide invaluable insight into the planarity of the oxazole ring, the conformation of the carboxylic acid group relative to the ring, and the nature of the intermolecular hydrogen bonding network in the solid state.
Computational and Theoretical Studies of 4 Bromooxazole 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. mdpi.combsu.by For 4-bromooxazole-2-carboxylic acid, these calculations would provide insights into the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. uantwerpen.be These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the carboxylic acid and, to a lesser extent, the bromine atom.
Illustrative Data: Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests a polar molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations. Actual values would require specific DFT calculations to be performed.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of all intermediates and transition states.
For this compound, computational modeling could be used to investigate a variety of reactions, such as nucleophilic substitution at the bromine-bearing carbon, or reactions involving the carboxylic acid group, like esterification or amidation. These models can help predict whether a reaction will proceed and at what rate.
The process involves locating the transition state structure for each step of the proposed mechanism. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.
Prediction of Chemical Reactivity and Selectivity Profiles
Building on the electronic structure information from quantum chemical calculations, it is possible to predict the chemical reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. uantwerpen.be
For instance, the Fukui function can predict that the carbon atom attached to the bromine is a likely site for nucleophilic attack. The analysis could also predict the regioselectivity of reactions, such as in electrophilic aromatic substitution if the oxazole ring were to undergo such a reaction, though this is less common for oxazoles.
These predictive models are invaluable in synthetic chemistry for designing new reaction pathways and for understanding the outcomes of known reactions.
Illustrative Data: Predicted Reactive Sites in this compound
| Atom/Region | Predicted Reactivity | Rationale from Computational Analysis |
| C4 (attached to Br) | Susceptible to nucleophilic attack | The electronegative bromine atom polarizes the C-Br bond, making the carbon atom electrophilic. |
| Carboxylic Acid OH | Acidic proton, site of deprotonation | The electronegative oxygen atoms withdraw electron density, weakening the O-H bond. |
| Oxazole Nitrogen | Site for electrophilic attack or coordination | The lone pair of electrons on the nitrogen atom makes it a nucleophilic center. |
Note: This table presents predicted reactivity based on general chemical principles and would be substantiated by specific computational analysis.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule plays a significant role in its biological activity and physical properties. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. The primary point of conformational flexibility in this molecule is the rotation around the single bond connecting the carboxylic acid group to the oxazole ring.
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. ajchem-a.comnih.gov By simulating the motion of the atoms at a given temperature, MD can explore the different conformations the molecule can adopt and the transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
MD simulations in a solvent, typically water, can also provide insights into how the solvent affects the molecule's conformation and dynamics. researchgate.net For this compound, simulations could reveal the stability of different conformers of the carboxylic acid group (syn vs. anti) and how this is influenced by interactions with surrounding water molecules.
Emerging Research Frontiers and Methodological Advancements
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govnih.gov While specific green synthesis routes for 4-Bromooxazole-2-carboxylic acid are not extensively documented, the broader progress in the synthesis of oxazoles and carboxylic acids provides a clear roadmap for future development.
Conventional synthetic methods often rely on harsh reagents and organic solvents. wjpmr.com In contrast, green approaches for analogous compounds have successfully employed alternative energy sources and more benign reaction media. nih.govwjpmr.com For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields for the formation of oxadiazole derivatives, a related heterocyclic system. nih.gov The application of such techniques to the cyclization steps in oxazole (B20620) synthesis could offer a more sustainable pathway.
Furthermore, the development of eco-friendly oxidation methods is relevant to the carboxylic acid moiety. Selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water represents a mild and green alternative to traditional methods. mdpi.com Applying such catalytic systems to an appropriate aldehyde precursor could provide a sustainable route to this compound. The emphasis is on creating processes that are not only environmentally friendly but also economically viable and atom-efficient. wjpmr.com
Table 1: Comparison of Conventional vs. Potential Green Synthesis Attributes
| Feature | Conventional Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Often rely on hazardous organic solvents | Emphasize use of water, ionic liquids, or solvent-free conditions nih.govwjpmr.com |
| Energy Source | Typically conventional heating (reflux) | Microwave irradiation, ultrasonication for increased efficiency nih.gov |
| Catalysts | May use stoichiometric or toxic reagents | Bio-based catalysts, recyclable catalysts, organocatalysts nih.govmdpi.com |
| Reaction Time | Can be lengthy (hours to days) | Significantly reduced, often to minutes nih.gov |
| Waste | Can generate significant hazardous waste | Designed to minimize byproducts and improve atom economy wjpmr.com |
Microfluidic and Flow Chemistry Applications for Scalable Production
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and process control. Microfluidic and flow chemistry have emerged as powerful technologies to address these issues. researchgate.netresearchgate.net These systems utilize small-scale reactors with microchannels, which offer superior heat and mass transfer compared to traditional batch reactors. researchgate.net
For the synthesis of heterocyclic compounds like oxazoles, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netbeilstein-journals.org This enhanced control can lead to higher yields, improved purity, and safer handling of reactive intermediates. A continuous-flow synthesis of highly functionalized 1,2,4-oxadiazoles, starting from carboxylic acids, has been successfully demonstrated, showcasing the potential for integrating multiple reaction and purification steps into a single, streamlined process. beilstein-journals.orgnih.gov
The scalable production of this compound could be envisioned using a multi-step flow system. For example, the formation of the oxazole ring and subsequent bromination could be performed sequentially in different reactor modules without isolating intermediates. This approach not only accelerates the synthesis but also allows for the safe in-situ generation and consumption of potentially hazardous reagents. mdpi.com The ease with which reaction conditions can be optimized and scaled makes flow chemistry a highly attractive frontier for the manufacturing of this compound and its derivatives. researchgate.net
Development of Novel Catalytic Systems for Selective Transformations
The dual functionality of this compound makes the development of selective catalytic transformations a key research area. Modern catalysis offers tools to precisely target either the C-Br bond or the carboxylic acid group.
Metallaphotoredox catalysis, which merges photoredox catalysis with transition-metal catalysis (often using first-row metals like nickel and copper), has become a powerful strategy for activating carboxylic acids. princeton.edu This approach could enable the direct use of the carboxylic acid group in this compound for various coupling reactions, such as alkylation or arylation, under mild conditions. princeton.edu
Simultaneously, the bromine atom at the C4 position is a prime handle for traditional cross-coupling reactions. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a well-established method for forming C-C bonds. The utility of bromooxazoles as building blocks in Suzuki-Miyaura cross-coupling has been demonstrated, allowing for the introduction of various aryl and heteroaryl substituents. sci-hub.se Developing catalytic systems (e.g., based on palladium or nickel) that can selectively promote this reaction in the presence of the carboxylic acid function is crucial for expanding the synthetic utility of the parent molecule. ijpsonline.com
Table 2: Potential Catalytic Transformations for this compound
| Functional Group | Reaction Type | Catalytic System Example | Potential Outcome |
|---|---|---|---|
| Carboxylic Acid | Decarboxylative Cross-Coupling | Ni/Photoredox Catalyst princeton.edu | Formation of C-Alkyl or C-Aryl bond at C2 |
| Carboxylic Acid | Halogenation/Borylation | Metallaphotoredox princeton.edu | Conversion to other functional groups for further coupling |
| Bromo Group | Suzuki-Miyaura Coupling | Palladium or Nickel Catalyst sci-hub.seijpsonline.com | C-C bond formation, introduction of aryl/heteroaryl groups at C4 |
| Bromo Group | C-N Coupling | Copper Catalyst researchgate.net | Introduction of nitrogen-based nucleophiles at C4 |
Expanding the Scope of Synthetic Transformations and Applications
Research efforts are focused on expanding the range of chemical transformations that this compound can undergo, thereby broadening its applications. The compound serves as a versatile starting material for constructing more complex heterocyclic systems. a2bchem.com
The regiocontrolled synthesis of various bromooxazoles has shown that these isomers are multipurpose building blocks. sci-hub.se Specifically, the bromine atom on 4-bromooxazoles can be substituted through lithiation-bromination sequences or used in cross-coupling reactions to build molecular complexity. sci-hub.se The carboxylic acid group can be converted into a variety of other functionalities, such as esters, amides, or even reduced to an alcohol, further diversifying the potential derivatives. An efficient protocol has been developed to introduce a carboxylate group at the C-2 position of other oxazole systems, highlighting the importance of this functional handle for further modifications. researchgate.net
A notable application that has emerged is the use of this compound in the preparation of heteroaryl-substituted 2-pyridinylmethylamine derivatives, which act as selective modulators for the 5-HT1A serotonin (B10506) receptor. echemi.com This demonstrates its value as a key intermediate in medicinal chemistry for accessing biologically active molecules. a2bchem.comechemi.com
Exploration of New Applications in Materials Science and Chemical Biology
The unique electronic and structural features of the oxazole ring suggest potential applications for its derivatives beyond medicinal chemistry, extending into materials science and chemical biology. Oxazole-containing compounds are recognized as privileged building blocks for numerous bioactive molecules and natural products. nih.gov
In materials science, heterocyclic compounds are often explored for their optical and electronic properties. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or functional polymers. The ability to tune the electronic properties of the molecule through substitution at both the bromo and carboxylic acid positions makes it an attractive scaffold for creating materials with tailored characteristics.
In chemical biology, the oxazole motif is a bioisosteric replacement for amide and ester functionalities, which can improve the pharmacokinetic properties of drug candidates. beilstein-journals.orgnih.gov The ability of benzoxazole (B165842) derivatives to disrupt essential microbial processes, such as cell wall synthesis or DNA replication, highlights the potential for developing new antibacterial agents. nih.gov Future research may focus on incorporating this compound into probes to study biological processes or as a fragment in the design of new therapeutic agents targeting a wider range of diseases.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromooxazole-2-carboxylic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves bromination of oxazole precursors or cyclization reactions. For example, bromine can be introduced via electrophilic substitution on a preformed oxazole ring. Alternatively, a Hantzsch thiazole synthesis analog may be adapted, using α-bromo carbonyl compounds and carboxamide derivatives. Key parameters include:
- Temperature : Controlled bromination (0–25°C) minimizes side reactions .
- Catalysts : Lewis acids like FeBr₃ enhance regioselectivity.
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Post-synthesis, hydrolysis of ester-protected intermediates (e.g., ethyl 4-bromooxazole-2-carboxylate) under basic conditions (NaOH/EtOH, reflux) yields the carboxylic acid .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR :
- ¹H NMR : Absence of peaks in the δ 4.5–5.5 ppm region confirms complete ester hydrolysis.
- ¹³C NMR : A carbonyl signal near δ 165–170 ppm verifies the carboxylic acid group.
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₄H₂BrNO₃ requires m/z ≈ 206.92).
- HPLC : Purity >98% is achievable using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry place away from oxidizers and bases.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. What are the key considerations when designing palladium-catalyzed cross-coupling reactions involving the bromo substituent in this compound?
- Methodological Answer : The bromo group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Critical factors include:
- Catalyst System : Pd(PPh₃)₄ with ligand (e.g., XPhos) enhances stability.
- Base : Cs₂CO₃ or K₃PO₄ improves reaction efficiency in toluene/water mixtures.
- Temperature : 80–110°C ensures activation of the C–Br bond without decarboxylation.
Note: Electron-withdrawing carboxylic acid groups may reduce reactivity; pre-protection as a methyl ester is advised .
Q. How do researchers address discrepancies in reported reaction yields for the hydrolysis of 4-Bromooxazole-2-carboxylate esters to the corresponding carboxylic acid?
- Methodological Answer : Yield variations often stem from competing side reactions (e.g., oxazole ring degradation). Mitigation strategies:
- pH Control : Hydrolysis under mild basic conditions (pH 10–12) prevents acid-catalyzed decomposition.
- Solvent Optimization : THF/water mixtures (1:1) balance solubility and reaction rate.
- Monitoring : In-situ FTIR tracks ester carbonyl (∼1740 cm⁻¹) disappearance.
Comparative studies suggest 85–92% yields with NaOH/EtOH at 70°C for 6 hours .
Q. What mechanistic insights explain the regioselectivity of bromination in oxazole derivatives?
- Methodological Answer : Bromination favors the 4-position due to:
- Electronic Effects : The oxazole’s electron-rich 2-carboxylic acid group directs electrophiles to the para position.
- Steric Factors : Bulky substituents at the 5-position hinder bromine access.
Computational studies (DFT) show lower activation energy for 4-bromination vs. 5-bromination (ΔΔG‡ ≈ 3.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
